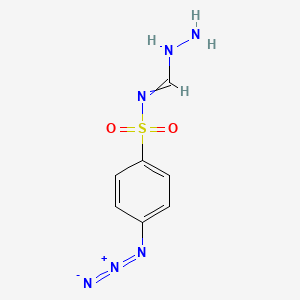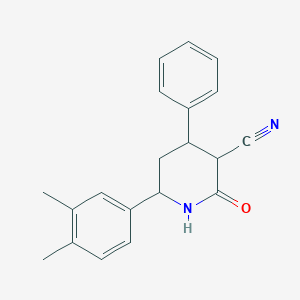![molecular formula C24H26O4 B14396982 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione CAS No. 89725-77-9](/img/structure/B14396982.png)
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxyphenyl groups attached to a bicyclo[521]decane-4,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic coreThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π interactions, while the bicyclic core provides structural stability. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane: Known for its use in the preparation of high molecular weight polymers.
Tricyclo[5.2.1.0(2,6)]decane: Studied for its thermophysical properties and applications in material science.
Eigenschaften
CAS-Nummer |
89725-77-9 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2,6-bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione |
InChI |
InChI=1S/C24H26O4/c1-27-22-9-5-3-7-16(22)20-13-15(25)14-21(19-12-11-18(20)24(19)26)17-8-4-6-10-23(17)28-2/h3-10,18-21H,11-14H2,1-2H3 |
InChI-Schlüssel |
SDJKIUZZLXLRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC(=O)CC(C3CCC2C3=O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

